Ethyl 3-bromo-2,2-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-bromo-2,2-difluorobutanoate is a chemical compound with the molecular formula C6H9BrF2O2 . It has a molecular weight of 231.04 .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-2,2-difluorobutanoate is1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3
. This code provides a way to encode the molecular structure of the compound in a single line of text. Physical And Chemical Properties Analysis
Ethyl 3-bromo-2,2-difluorobutanoate has a molecular weight of 231.04 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Proteinase Inhibitors
Ethyl 3-bromo-2,2-difluorobutanoate has been utilized in the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate. This synthesis involved a Reformatsky reaction and aimed to provide potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Enantioselective Baker’s Yeast Reduction
The compound has also been involved in the enantioselective Baker’s yeast reduction to obtain ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This process involved the presence of additives like allyl bromide or allyl alcohol, which act as inhibitors (Davoli, Forni, Moretti, Prati, & Torre, 1999).
Engineering in Metal-Organic Frameworks
This compound has also found applications in the engineering of zirconium-based metal-organic frameworks (Zr-MOFs). These frameworks, functionalized by ethyl, bromo, chloro, and fluoro groups, were studied to understand their effects on catalytic performance, especially in the oxidation of 3-methylpentane (Huang et al., 2017).
Catalysis and Synthesis
In catalysis, ethyl bromodifluoroacetate (a similar compound) has been used as the N-formylating reagent in copper-catalyzed N-formylation of amines, producing N-formamides (Li, Zhang, Chen, & Zhang, 2018). Additionally, it has been involved in intramolecular Prins cyclisations for synthesizing bicyclic tetrahydropyrans, creating multiple stereogenic centres (Elsworth & Willis, 2008).
Visible-Light-Driven Catalysis
A recent study demonstrated the visible-light-driven direct 2,2-difluoroacetylation using ethyl 2-bromo-2,2-difluoroacetate and an organic pigment catalyst. This process led to the formation of various 2,2-difluoroalkanoates (Furukawa, Hayashi, Hayase, Nokami, & Itoh, 2020).
properties
IUPAC Name |
ethyl 3-bromo-2,2-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCVQYUMMUPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2,2-difluorobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.